(E)-10-oxooctadec-8-enoic Acid
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Overview
Description
(E)-10-oxooctadec-8-enoic acid is a fatty acid derivative known for its unique chemical structure and biological activities This compound is characterized by the presence of a keto group at the 10th carbon and a double bond between the 8th and 9th carbons in an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-10-oxooctadec-8-enoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the oxidation of oleic acid using potassium permanganate or other oxidizing agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pH to ensure the selective formation of the keto group at the desired position.
Industrial Production Methods
In industrial settings, this compound can be produced through biotechnological processes involving microbial fermentation. Certain strains of bacteria or fungi are capable of converting unsaturated fatty acids into the desired keto acid through enzymatic oxidation. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(E)-10-oxooctadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding hydroxy acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Studied for its cytotoxic effects on cancer cells and potential as an anti-cancer agent.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The biological activity of (E)-10-oxooctadec-8-enoic acid is primarily attributed to its ability to modulate cellular signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . By binding to PPARα, the compound can influence the expression of genes related to fatty acid oxidation and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
9-oxo-10(E),12(E)-octadecadienoic acid: Another keto fatty acid with similar biological activities.
Conjugated linoleic acid: Known for its role in lipid metabolism and as a PPARα agonist.
Uniqueness
(E)-10-oxooctadec-8-enoic acid is unique due to its specific structural features, such as the position of the keto group and the double bond, which confer distinct biological activities. Its ability to selectively modulate PPARα makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
99640-12-7 |
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Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-10-oxooctadec-8-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+ |
InChI Key |
SKIQULSONATZGK-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)C=CCCCCCCC(=O)O |
Origin of Product |
United States |
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